Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate
Overview
Description
Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate is a chemical compound belonging to the class of naphthyridines, which are heterocyclic aromatic organic compounds This compound features a bromine atom at the 6th position, a chlorine atom at the 4th position, and a carboxylate ester group at the 3rd position of the naphthyridine ring system
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 2-chloro-6-bromopyridine and ethyl cyanoacetate.
Reaction Conditions: The reaction involves a cyclization process under high-temperature conditions, often using a strong base like potassium carbonate (K2CO3) and a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium iodide (NaI) and aprotic solvents like dimethyl sulfoxide (DMSO) are often used.
Major Products Formed:
Oxidation Products: Various oxides and hydroxides.
Reduction Products: Corresponding amines.
Substitution Products: Compounds with different substituents at the bromine or chlorine positions.
Scientific Research Applications
Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate: Similar structure but with a methoxy group instead of a chlorine atom.
Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate: Similar structure but without the bromine atom.
Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate: Similar structure but with a different position of the chlorine atom.
Uniqueness: Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate is unique due to its specific combination of bromine and chlorine substituents, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)6-5-14-7-3-4-8(12)15-10(7)9(6)13/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZHIZAZXZRZOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=NC2=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654987 | |
Record name | Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083181-13-8 | |
Record name | Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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